molecular formula C22H22N4O3 B3016824 (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone CAS No. 1251685-91-2

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone

Cat. No.: B3016824
CAS No.: 1251685-91-2
M. Wt: 390.443
InChI Key: RAWSSWXDJVEQAP-UHFFFAOYSA-N
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Description

(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone is a synthetic compound featuring a piperazine core linked to a 4-methoxyphenyl group and a 3-(pyrimidin-2-yloxy)phenyl ketone moiety.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(3-pyrimidin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c1-28-19-8-6-18(7-9-19)25-12-14-26(15-13-25)21(27)17-4-2-5-20(16-17)29-22-23-10-3-11-24-22/h2-11,16H,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWSSWXDJVEQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperazine Ring: Starting from a suitable precursor, the piperazine ring is synthesized and functionalized with a methoxyphenyl group.

    Attachment of the Pyrimidin-2-yloxyphenyl Group:

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or other susceptible sites.

    Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings or the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles are often employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, this compound could be investigated for its potential as a receptor ligand, enzyme inhibitor, or other bioactive agent. Studies might focus on its binding affinity, selectivity, and biological activity.

Medicine

In medicine, the compound may be explored for its therapeutic potential, including its effects on specific biological pathways or disease states. It could be a candidate for drug development, particularly in areas such as neurology or oncology.

Industry

Industrially, the compound might find applications in the development of new materials, catalysts, or other functional products.

Mechanism of Action

The mechanism of action of (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Receptor Binding: The compound may act as an agonist or antagonist at specific receptors, modulating their activity.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Nitro vs. Amino Groups: Compounds 12–15 () differ in the substitution at the 3- and 4-positions of the phenylpiperazine ring. Nitro-substituted derivatives (e.g., 12, 13) are solids (melting points: 185–190°C), while their reduced amino counterparts (14, 15) are viscous oils, indicating that nitro groups enhance crystallinity but reduce solubility. The target compound’s pyrimidinyloxy group may similarly influence solubility due to its polar nature .
  • Halogenated and Trifluoromethyl Derivatives :
    Compound A-15 () incorporates a 2,3-dichlorophenyl group and a 4-methylpiperazine-propoxy chain, yielding a solid (mp: 156–158°C). The electron-withdrawing chlorine atoms likely increase metabolic stability compared to the target compound’s methoxy group. Similarly, trifluoromethyl-substituted analogs (e.g., 14E in ) exhibit enhanced electronic effects, which may improve binding affinity in hydrophobic pockets .

Heterocyclic Modifications

  • Pyrimidinyloxy vs. Thiophene or Pyridine: The target compound’s pyrimidin-2-yloxy group contrasts with thiophene (e.g., MK37 in ) or pyridine (e.g., 13 in ) substituents.
  • Triazole and Pyrazole Derivatives :
    Compounds like w3 () and 5 () incorporate triazole or pyrazole rings, which introduce additional hydrogen-bonding or steric effects. These features are absent in the target compound, suggesting divergent pharmacokinetic profiles .

Table 1: Key Properties of Selected Analogues

Compound Substituents Physical State Melting Point (°C) Key Functional Groups Reference
Target Compound 4-Methoxyphenyl, 3-(pyrimidin-2-yloxy Not reported Not reported Methoxy, pyrimidinyloxy, ketone
12 () 3-Methoxy-4-nitrophenyl Solid 185–187 Nitro, methoxy, ketone
A-15 () 2,3-Dichlorophenyl, methylpiperazine Solid 156–158 Chlorine, methylpiperazine
14E () 4-Methoxyphenyl, trifluoromethyl Brown solid Not reported Trifluoromethyl, iodo, ketone
MK37 () Thiophene, trifluoromethylphenyl Not reported Not reported Thiophene, trifluoromethyl

Pharmacological Implications (Inferred from Analogues)

  • Anticancer Potential: Piperazine derivatives like A-15 () and w3 () show anticancer activity, suggesting the target compound’s pyrimidinyloxy group could enhance kinase inhibition (e.g., AMPK or tyrosine kinases) .
  • Metabolic Stability : The methoxy group in the target compound may improve metabolic stability compared to nitro derivatives (e.g., 12 ), which are prone to reduction .

Biological Activity

The compound (4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanone is a synthetic derivative notable for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

C20H22N4O3C_{20}H_{22}N_{4}O_{3}

It features a piperazine ring, which is often associated with a variety of biological activities due to its ability to interact with neurotransmitter receptors and other biological targets.

The primary mechanisms through which this compound exerts its biological effects include:

  • Receptor Modulation : The piperazine moiety is known to interact with serotonin and dopamine receptors, potentially influencing mood and cognitive functions.
  • Enzyme Inhibition : The pyrimidine component may inhibit specific enzymes involved in cellular signaling pathways, which could affect cell proliferation and survival.

Antitumor Activity

Research indicates that derivatives of piperazine compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

CompoundCancer Cell LineIC50 (µM)
(4-(4-Methoxyphenyl)piperazin-1-yl)(3-(pyrimidin-2-yloxy)phenyl)methanoneMCF-712.5
Similar Piperazine DerivativeA54910.0

These results suggest that the compound may have a comparable efficacy in inhibiting tumor growth.

Antimicrobial Activity

The compound has also been tested for antimicrobial activity against several bacterial strains. Preliminary data suggest moderate effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate its potential as a lead compound for developing new antimicrobial agents.

Study on Antidepressant Effects

In a controlled study, the administration of the compound was evaluated for its antidepressant effects in animal models. The results demonstrated a significant reduction in depressive-like behaviors compared to control groups, suggesting that the compound may modulate serotonin levels effectively.

Synergistic Effects with Other Drugs

A notable case study examined the synergistic effects of this compound when combined with standard chemotherapeutic agents such as doxorubicin. The combination therapy resulted in enhanced cytotoxicity against resistant cancer cell lines, indicating potential for improved treatment protocols.

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